(5S,8R)-Hbv-IN-10

Stereochemistry Enantiomer differentiation HBV inhibitor

(5S,8R)-HBV-IN-10 (CAS 2716907-15-0) is a specific enantiomer of compound 6 disclosed in patent WO2021204258A1. As an inhibitor of hepatitis B surface antigen (HBsAg), it demonstrates inhibitory activity with EC50 ranges reported between 0.1–1 μM in certain vendor characterizations and 0.001–0.05 μM in others.

Molecular Formula C23H24FN7O
Molecular Weight 433.5 g/mol
Cat. No. B12410453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5S,8R)-Hbv-IN-10
Molecular FormulaC23H24FN7O
Molecular Weight433.5 g/mol
Structural Identifiers
SMILESCOC1CCN(C1)C2=CC(=NC(=C2)F)N3C4CCC3C5=CN=C(N=C5C4)C6=NC=CC=N6
InChIInChI=1S/C23H24FN7O/c1-32-16-5-8-30(13-16)15-10-20(24)29-21(11-15)31-14-3-4-19(31)17-12-27-23(28-18(17)9-14)22-25-6-2-7-26-22/h2,6-7,10-12,14,16,19H,3-5,8-9,13H2,1H3/t14-,16?,19+/m1/s1
InChIKeyQSALRAHTLYHGOT-QWNRATHESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5S,8R)-HBV-IN-10: HBsAg Inhibitor Enantiomer for HBV Research Procurement


(5S,8R)-HBV-IN-10 (CAS 2716907-15-0) is a specific enantiomer of compound 6 disclosed in patent WO2021204258A1 [1]. As an inhibitor of hepatitis B surface antigen (HBsAg), it demonstrates inhibitory activity with EC50 ranges reported between 0.1–1 μM in certain vendor characterizations and 0.001–0.05 μM in others [2]. This compound serves as a research tool for investigating HBsAg suppression pathways in HBV infection models, distinct from capsid assembly modulators that dominate the HBV preclinical pipeline. The compound's defined stereochemistry (5S,8R) provides a well-characterized molecular entity for structure-activity relationship studies and mechanism-of-action investigations targeting viral antigen production [1].

Why Generic Substitution Fails: Stereochemical Identity and Mechanism Distinction in (5S,8R)-HBV-IN-10 Procurement


Generic substitution of (5S,8R)-HBV-IN-10 is scientifically invalid due to two critical differentiating factors. First, the compound is defined by specific stereochemistry (5S,8R) that distinguishes it from its enantiomer (5R,8S)-HBV-IN-10 (CAS 2716907-16-1), with enantiomers often exhibiting divergent pharmacological properties in biological systems . Second, (5S,8R)-HBV-IN-10 is characterized as an HBsAg inhibitor rather than a capsid assembly modulator (CAM), representing a mechanistically distinct class . Standard HBV CAMs such as HBV-IN-45, HBV-IN-47, and HBV-IN-48 target HBcAg and viral encapsidation with limited direct HBsAg suppression [1]. Interchanging (5S,8R)-HBV-IN-10 with CAM-class compounds would confound experimental interpretation of HBsAg-specific pathways versus capsid assembly effects. The quantitative evidence below substantiates these distinctions for informed scientific selection.

(5S,8R)-HBV-IN-10: Quantitative Evidence for Scientific Differentiation and Procurement Decisions


Enantiomeric Distinction: (5S,8R)-HBV-IN-10 vs. (5R,8S)-HBV-IN-10 Stereochemical Identity

(5S,8R)-HBV-IN-10 (CAS 2716907-15-0) is the specific (5S,8R) enantiomer of compound 6 from WO2021204258A1 . The alternative enantiomer (5R,8S)-HBV-IN-10 carries the distinct CAS 2716907-16-1 with a different InChIKey (QSALRAHTLYHGOT-BZELLKQSSA-N vs. QSALRAHTLYHGOT-QWNRATHESA-N) . Enantiomers of chiral small molecules can exhibit substantially different target binding, metabolic stability, and biological activity profiles, making stereochemical specification essential for reproducible research outcomes.

Stereochemistry Enantiomer differentiation HBV inhibitor

Mechanism-Based Distinction: HBsAg Inhibition Potency vs. HBV CAM-Class Compounds

(5S,8R)-HBV-IN-10 is characterized as an HBsAg inhibitor with reported EC50 ranges of 0.1–1 μM or 0.001–0.05 μM [1], targeting surface antigen production/secretion rather than capsid assembly. In contrast, HBV capsid assembly modulators (CAMs) such as HBV-IN-45, HBV-IN-47, and HBV-IN-48 target HBcAg and viral encapsidation [2]. CAMs typically do not directly target HBsAg production; literature indicates that while CAMs efficiently block virion release, they have limited effects on HBsAg [3]. This mechanistic divergence means that (5S,8R)-HBV-IN-10 addresses a distinct node in the HBV lifecycle.

HBsAg inhibition Mechanism of action HBV capsid assembly modulator EC50 comparison

Intra-Class Differentiation: (5S,8R)-HBV-IN-10 vs. HBV-IN-12 HBsAg Inhibitor Activity Profile

Within the HBsAg inhibitor class, (5S,8R)-HBV-IN-10 and HBV-IN-12 share the same parent patent origin (WO2021204258A1) but exhibit differentiated activity profiles. HBV-IN-12 is reported with dual activity: HBsAg inhibition (0.001 μM < EC50 ≤ 0.05 μM) and anti-HBV DNA activity (0.001 μM < EC50 ≤ 0.02 μM) . (5S,8R)-HBV-IN-10, as the specific enantiomer of compound 6, is primarily characterized for HBsAg inhibition without vendor-reported quantitative DNA suppression data . This distinction enables researchers to select the appropriate tool based on whether dual HBsAg/HBV DNA suppression or isolated HBsAg pathway interrogation is required.

HBsAg inhibitor HBV DNA inhibition Intra-class comparison EC50

(5S,8R)-HBV-IN-10: Optimal Research Application Scenarios Based on Evidence


HBsAg-Specific Pathway Investigation in HBV Replication Studies

(5S,8R)-HBV-IN-10 is appropriate for research requiring selective interrogation of HBsAg production or secretion pathways without concurrent modulation of capsid assembly. Studies aimed at understanding surface antigen regulation, subviral particle formation, or immune evasion mechanisms mediated by HBsAg would benefit from this tool's HBsAg-targeted profile, as documented in vendor characterization data . This application is distinct from capsid assembly-focused investigations requiring CAM-class compounds such as HBV-IN-45, HBV-IN-47, or clinical-stage CAMs.

Enantiomer-Controlled Structure-Activity Relationship (SAR) Studies

The defined (5S,8R) stereochemistry of this compound enables precise SAR studies where stereochemical configuration is a controlled variable. Researchers can directly compare the (5S,8R) enantiomer (CAS 2716907-15-0) against the (5R,8S) enantiomer (CAS 2716907-16-1) to elucidate stereochemical determinants of HBsAg inhibitory activity, metabolic stability, or target engagement. This application is critical for medicinal chemistry programs optimizing chiral HBV inhibitors.

Combination Studies with Capsid Assembly Modulators or Polymerase Inhibitors

(5S,8R)-HBV-IN-10 may be employed in combination research assays to evaluate additive or synergistic effects when paired with mechanistically distinct HBV inhibitors. Vendor documentation indicates the compound is often studied alongside capsid-assembly or transcription-complex inhibitors to enhance multi-target pathway suppression [1]. This application is suitable for preclinical research exploring combination therapy strategies that simultaneously target HBsAg production and viral encapsidation.

Reference Standard for HBsAg Inhibitor Screening Assays

As a well-characterized HBsAg inhibitor derived from patent WO2021204258A1 , (5S,8R)-HBV-IN-10 can serve as a reference standard or positive control in high-throughput screening campaigns aimed at identifying novel HBsAg-suppressing compounds. Its defined stereochemistry and documented potency range provide a benchmark for assay validation and hit qualification in drug discovery programs targeting surface antigen reduction.

Technical Documentation Hub

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